1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one
Description
1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable subject for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H16Cl2N4O2S |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-[6-(3,4-dichlorophenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-4-13(24)16-15(10-6-7-11(18)12(19)8-10)23(14(25)5-2)22-9(3)20-21-17(22)26-16/h6-8H,4-5H2,1-3H3 |
InChI Key |
AIAXQFAVVLHVLR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one typically involves multiple steps:
Formation of Thiourea Intermediate: The initial step involves the reaction of appropriate aromatic amines with carbon disulfide in the presence of a base to form thiourea derivatives.
Cyclization: The thiourea derivatives undergo cyclization with hydrazine hydrate to form 1,2,4-triazole derivatives.
Substitution: The triazole derivatives are then subjected to substitution reactions with various electrophiles to introduce the desired substituents.
Final Cyclization: The final step involves the cyclization of the substituted triazole with appropriate reagents to form the triazolothiadiazine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases, including infections and cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar pharmacological activities.
Thiadiazine Derivatives: Compounds with the thiadiazine ring also show comparable biological properties.
Uniqueness
1-[6-(3,4-Dichlorophenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to its specific combination of triazole and thiadiazine rings, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
